

Preclinical Data for AS-99 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS-99 free base

Cat. No.: B12422423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 is a first-in-class, potent, and selective small molecule inhibitor of ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase.^{[1][2]} Preclinical data have demonstrated its anti-leukemic activity, particularly in models of Mixed Lineage Leukemia (MLL).^{[1][3]} AS-99 functions by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.^{[1][3]} In vivo studies have shown that AS-99 can reduce the leukemia burden in mouse models.^{[1][4]} This technical guide provides a comprehensive overview of the available preclinical data for **AS-99 free base**, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action

AS-99 selectively targets the SET domain of ASH1L, inhibiting its histone methyltransferase activity.^{[3][5]} In MLL-rearranged leukemias, the ASH1L enzyme is responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).^{[1][5]} This H3K36me2 mark is "read" by the LEDGF (Lens Epithelium-Derived Growth Factor) protein, which in turn helps to recruit and stabilize the oncogenic MLL fusion protein on the chromatin.^{[1][2][4]} This complex then drives the expression of key leukemogenic target genes, including HOXA9, MEF2C, DLX2, and FLT3.^[4]

By inhibiting ASH1L, AS-99 reduces H3K36me2 levels at these gene promoters, which disrupts the recruitment of the MLL fusion protein complex.[\[1\]](#) This leads to the downregulation of the MLL fusion-driven transcriptional program, resulting in the observed anti-leukemic effects.[\[1\]\[4\]](#)

Data Presentation

The following tables summarize the key quantitative preclinical data for AS-99.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Notes	Source
IC ₅₀	0.79 μM	Half-maximal inhibitory concentration against ASH1L histone methyltransferase activity.	[1] [2]
K _d	0.89 μM	Dissociation constant, indicating binding affinity to ASH1L.	[1] [2]
Selectivity	>100-fold	Tested against a panel of 20 other histone methyltransferases at a concentration of 50 μM, showing no significant inhibition.	[1] [2]

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines

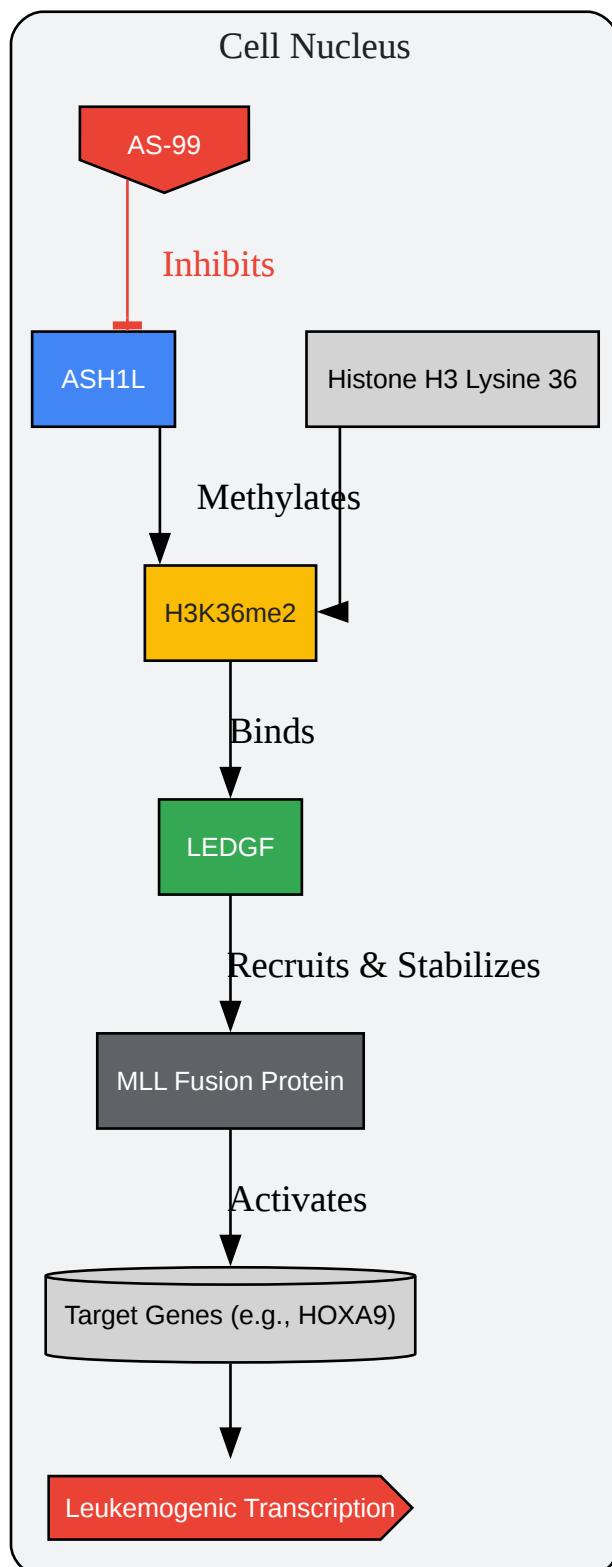
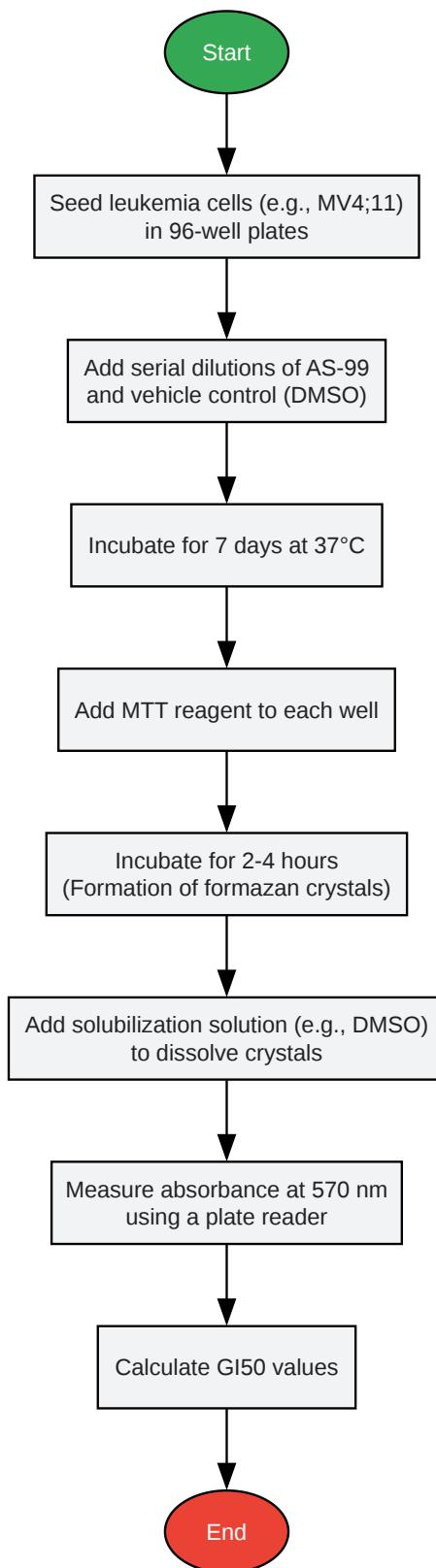

Cell Line	MLL Translocation	Effect	Concentration Range	Source
MOLM13	MLL-AF9	Inhibition of cell proliferation	GI50: 5 μ M to 25 μ M	[4]
MV4;11	MLL-AF4	Inhibition of cell proliferation, Induction of apoptosis	GI50: 5 μ M to 25 μ M, Apoptosis: 1-8 μ M	[1][4]
KOPN8	MLL-AF6	Inhibition of cell proliferation	GI50: 5 μ M to 25 μ M	[4]
K562	None (Control)	Weaker effect on proliferation	No or limited effects at \geq 10 μ M	[1][4]
SET2	None (Control)	Weaker effect on proliferation	No or limited effects at \geq 10 μ M	[1]

Table 3: In Vivo Pharmacokinetics in Mice

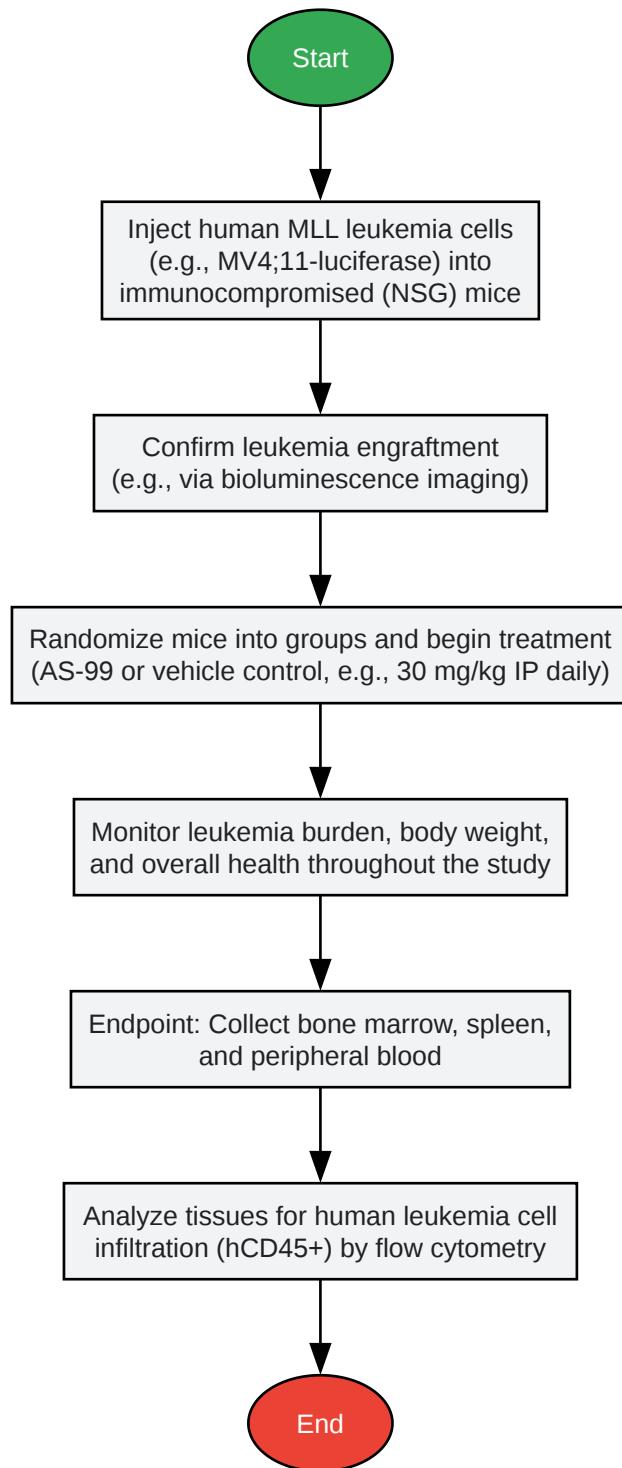
Parameter	Intravenous (IV) Administration	Intraperitoneal (IP) Administration	Source
AUC	9701 hrng/mL	10,699 hrng/mL	[1][2][4]
Half-life (t _{1/2})	~5–6 hours	~5–6 hours	[1][2][4]
C _{max}	>10 μ M	>10 μ M	[1][2][4]

Signaling Pathways and Experimental Workflows


Signaling Pathway of AS-99 in MLL Leukemia

[Click to download full resolution via product page](#)

Caption: AS-99 inhibits ASH1L, preventing H3K36me2 and subsequent MLL fusion protein recruitment.


Experimental Workflow: Cell Viability (MTT Assay)

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing cell viability in response to AS-99 treatment.

Experimental Workflow: In Vivo Xenotransplantation Model

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the in vivo efficacy of AS-99 in a leukemia xenograft model.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of AS-99 on the proliferation of leukemia cell lines.

- Cell Seeding: Leukemia cell lines (e.g., MOLM13, MV4;11) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 μ L of RPMI-1640 medium supplemented with 10% FBS.
- Compound Addition: AS-99 is serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.
- Incubation: Plates are incubated for 7 days at 37°C in a 5% CO₂ incubator.
- MTT Reagent: 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.
- Formazan Formation: Plates are incubated for an additional 2 to 4 hours until a purple precipitate is visible.
- Solubilization: 100 μ L of a detergent reagent (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The plate is left at room temperature in the dark for at least 2 hours, and then the absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition relative to the vehicle control, and GI₅₀ values are determined.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay

This protocol is used to map the genomic localization of H3K36me2 following AS-99 treatment.

- Cell Preparation: MV4;11 cells are treated with AS-99 (e.g., 5.5 μ M) or DMSO. Approximately 5x10⁵ cells are harvested.
- Bead Binding: Cells are bound to activated Concanavalin A-coated magnetic beads.
- Permeabilization and Antibody Incubation: Cells are permeabilized with digitonin and incubated overnight at 4°C with a primary antibody specific for H3K36me2.
- pAG-MNase Binding: A fusion protein of Protein A/G and Micrococcal Nuclease (pAG-MNase) is added and incubated to allow binding to the primary antibody.
- Chromatin Cleavage: The mixture is chilled, and Ca²⁺ is added to activate the MNase, which cleaves the DNA surrounding the antibody-bound protein. The reaction is stopped by the addition of a STOP buffer containing EDTA and EGTA.
- Fragment Release: The reaction is incubated at 37°C to release the cleaved chromatin fragments into the supernatant.
- DNA Purification: The supernatant containing the DNA fragments is collected, and the DNA is purified using a spin column-based method.
- Library Preparation and Sequencing: The purified DNA is used to prepare a library for next-generation sequencing.
- Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of H3K36me2 enrichment, which are then compared between AS-99 and DMSO-treated cells.

MLL Leukemia Xenotransplantation Mouse Model

This protocol is used to evaluate the *in vivo* efficacy of AS-99.

- Animal Model: Immunocompromised mice, such as NOD/scid IL2R^γ null (NSG) mice, are used for these studies.
- Cell Injection: Human MLL leukemia cells (e.g., 2 x 10⁶ MV4;11 cells expressing luciferase) are injected via the tail vein into sublethally irradiated adult NSG mice.[\[4\]](#)[\[6\]](#)

- Engraftment Monitoring: Leukemia engraftment is monitored, typically starting 1-2 weeks post-injection, using methods such as bioluminescence imaging for luciferase-tagged cells or flow cytometry of peripheral blood for human CD45+ cells.
- Treatment: Once engraftment is established, mice are randomized into treatment and control groups. AS-99 is administered (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14 days).^[2] The control group receives a vehicle solution.
- Efficacy Assessment: The leukemia burden is monitored throughout the treatment period. At the study endpoint, mice are euthanized, and bone marrow and spleen are harvested.
- Analysis: The percentage of human CD45+ leukemic cells in the bone marrow, spleen, and peripheral blood is quantified by flow cytometry to determine the extent of leukemic infiltration and the effect of AS-99 treatment.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RePORT } RePORTER [reporter.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Data for AS-99 Free Base: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12422423#preclinical-data-for-as-99-free-base>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com